molecular formula C15H12N2 B1195977 1-(4-Aminophenyl)isoquinoline CAS No. 58992-84-0

1-(4-Aminophenyl)isoquinoline

Cat. No.: B1195977
CAS No.: 58992-84-0
M. Wt: 220.27 g/mol
InChI Key: HPAHMYLDDYBINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound features an isoquinoline ring system with an amino group attached to the phenyl ring at the fourth position. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with diverse substituents.

Scientific Research Applications

1-(4-Aminophenyl)isoquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)isoquinoline involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides. This leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

    1-(4-Aminobenzyl)isoquinoline: Similar structure but with a benzyl group instead of a phenyl group.

    Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: 1-(4-Aminophenyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other isoquinoline derivatives .

Properties

IUPAC Name

4-isoquinolin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHMYLDDYBINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207722
Record name 1-(4-Aminophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58992-84-0
Record name 1-(4-Aminophenyl)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058992840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Aminophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
1-(4-Aminophenyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.